Hecameg

Catalog No.
S606063
CAS No.
115457-83-5
M.F
C15H29NO7
M. Wt
335.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hecameg

CAS Number

115457-83-5

Product Name

Hecameg

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl N-heptylcarbamate

Molecular Formula

C15H29NO7

Molecular Weight

335.39 g/mol

InChI

InChI=1S/C15H29NO7/c1-3-4-5-6-7-8-16-15(20)22-9-10-11(17)12(18)13(19)14(21-2)23-10/h10-14,17-19H,3-9H2,1-2H3,(H,16,20)/t10-,11-,12+,13-,14+/m1/s1

InChI Key

XPIVOYOQXKNYHA-RGDJUOJXSA-N

SMILES

CCCCCCCNC(=O)OCC1C(C(C(C(O1)OC)O)O)O

Synonyms

6-O-(N-heptylcarbamoyl)methyl-alpha-D-glucopyranoside, 6-O-(N-heptylcarbamoyl)methylglucoside, HECAMEG

Canonical SMILES

CCCCCCCNC(=O)OCC1C(C(C(C(O1)OC)O)O)O

Isomeric SMILES

CCCCCCCNC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O

The exact mass of the compound Hecameg is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hecameg (Methyl 6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside, CAS 115457-83-5) is a specialized, non-ionic glucoside detergent engineered for the solubilization, extraction, and crystallization of integral membrane proteins . Featuring a unique N-heptylcarbamoyl linkage, it offers an optimal balance of mildness and solubilization power. For procurement and material selection, its defining baseline properties include a high critical micelle concentration (CMC) of 19.5 mM (0.65% w/v) and an aggregation number of ~92, which ensure predictable micelle formation and facile removal via dialysis . Furthermore, as an uncharged surfactant, Hecameg prevents interference with downstream charge-based analytical and purification workflows, making it a highly predictable reagent for scalable structural biology and biomanufacturing pipelines [1].

Substituting Hecameg with generic non-ionic or zwitterionic detergents often leads to process bottlenecks in structural biology and liposome reconstitution . Low-CMC benchmark detergents like Dodecyl Maltoside (DDM, CMC ~0.17 mM) or Triton X-100 (CMC ~0.25 mM) are notoriously difficult to remove by simple dialysis, necessitating the use of expensive bio-beads or extended chromatography that increase workflow time and the risk of protein loss . Conversely, closely related high-CMC analogs like MEGA-8 (CMC ~58 mM) require excessively high working concentrations, driving up procurement costs and potentially destabilizing sensitive complexes [1]. Furthermore, unlike certain zwitterionic detergents (e.g., Zwittergent 3-14) that exhibit poor solubility at 4°C, Hecameg remains highly soluble in aqueous buffers at refrigeration temperatures, preventing catastrophic phase separation during cold-room purification workflows .

Superior Dialyzability for Downstream Reconstitution

Hecameg exhibits a critical micelle concentration (CMC) of 19.5 mM, which is significantly higher than standard benchmark detergents like Dodecyl Maltoside (DDM) and Triton X-100 . This high CMC allows Hecameg monomers to cross dialysis membranes rapidly, facilitating complete detergent removal during liposome reconstitution or structural assays. In contrast, DDM requires specialized hydrophobic adsorption resins for removal, increasing workflow complexity .

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data19.5 mM (facilitates rapid dialysis)
Comparator Or BaselineDDM (~0.17 mM) and Triton X-100 (~0.25 mM)
Quantified Difference>75-fold higher CMC for Hecameg
ConditionsAqueous buffer at standard purification temperatures

Rapid and complete detergent removal via simple dialysis reduces downstream processing steps and prevents residual detergent from interfering with structural analysis.

High Aqueous Solubility at Cold-Room Temperatures

Many membrane protein purification protocols mandate 4°C environments to prevent proteolytic degradation. Hecameg maintains excellent aqueous solubility (≥10% w/v or >100 mg/mL) at 0-5°C without undergoing phase separation or precipitation . In contrast, commonly substituted zwitterionic detergents like Zwittergent 3-14 are virtually insoluble at 4°C, and Triton X-114 undergoes phase separation near room temperature, rendering them unsuitable for continuous cold-chain processing .

Evidence DimensionAqueous Solubility at 4°C
Target Compound Data≥10% w/v (>100 mg/mL)
Comparator Or BaselineZwittergent 3-14 (Insoluble at 4°C)
Quantified DifferenceComplete solubility vs. precipitation
Conditions0-5°C aqueous buffer conditions

Ensures uninterrupted protein purification workflows in cold-room environments without the risk of detergent precipitation or phase separation.

Zero Interference in Charge-Based Separations

As a strictly non-ionic detergent, Hecameg carries no net charge, ensuring zero interference with ion-exchange chromatography (IEX) resins or isoelectric focusing (IEF) gradients [1]. While zwitterionic detergents are also used in these applications, ionic detergents (e.g., SDS, CTAB) or impure non-ionic detergents can bind to resins or alter the electrophoretic mobility of the target proteins. Hecameg's uncharged nature predictably increases the apparent molecular weight of the protein-detergent complex without altering its isoelectric point [2].

Evidence DimensionResin Binding / Charge Interference
Target Compound Data0 net charge (No IEX interference)
Comparator Or BaselineIonic detergents like CTAB/SDS (High interference)
Quantified DifferenceComplete compatibility with charge-based separation
ConditionsIon-exchange chromatography and isoelectric focusing

Allows buyers to seamlessly integrate the detergent into existing multi-step purification pipelines utilizing IEX without requiring intermediate buffer exchange.

Preservation of Native Multi-Subunit Conformations

Hecameg is formulated to break lipid-lipid and lipid-protein interactions while leaving critical protein-protein interactions intact. Compared to harsh ionic detergents or linear-chain zwitterionic detergents that can strip essential co-factors or induce subunit dissociation, Hecameg preserves the native tertiary and quaternary structures of sensitive membrane complexes (e.g., Cytochrome b6f) [1]. Its mild N-heptylcarbamoyl linkage provides sufficient amphiphilicity for extraction without the denaturing effects seen with high concentrations of generic surfactants .

Evidence DimensionProtein-Protein Interaction Stability
Target Compound DataMaintains native subunit structure and co-factors
Comparator Or BaselineIonic / Linear Zwitterionic detergents (Induces dissociation)
Quantified DifferenceHigh structural preservation vs. denaturation
ConditionsExtraction of multi-subunit membrane complexes

Maximizes the yield of biologically active, correctly folded proteins, directly impacting the success rate of downstream functional assays and crystallography.

Membrane Protein Crystallography

Due to its well-defined micellar properties (aggregation number ~92) and non-denaturing nature, Hecameg is highly suited for 2D and 3D crystallization of integral membrane proteins, ensuring stable phase behavior without disrupting protein-protein crystal contacts [1].

Liposome Reconstitution Workflows

The high CMC (19.5 mM) makes Hecameg the ideal choice for protocols requiring rapid detergent removal via dialysis, enabling efficient and complete reconstitution of purified proteins into artificial lipid bilayers .

Cold-Room Protein Purification Pipelines

Its high solubility (≥10% w/v) at 4°C ensures that Hecameg can be used continuously in cold-chain extraction and ion-exchange chromatography without the risk of precipitation that plagues certain zwitterionic alternatives .

Extraction of Sensitive Multi-Subunit Complexes

Hecameg is optimal for extracting delicate multi-subunit enzymes (e.g., Cytochrome b6f) and receptors from native membranes where harsh detergents would cause dissociation or loss of essential lipid co-factors [1].

XLogP3

0.7

UNII

72L66T594H

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

115457-83-5

Dates

Last modified: 08-15-2023

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